Methyl 2-(1-aminocyclobutyl)acetate hydrochloride
Overview
Description
Preparation Methods
The synthesis of Methyl 2-(1-aminocyclobutyl)acetate hydrochloride typically involves the reaction of cyclobutanone with methylamine, followed by esterification with methanol and subsequent hydrochloride salt formation . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Methyl 2-(1-aminocyclobutyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: It can be reduced to form amines or alcohols, depending on the reagents and conditions used.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Scientific Research Applications
Methyl 2-(1-aminocyclobutyl)acetate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(1-aminocyclobutyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the context of its use, but it generally involves binding to active sites and modulating biochemical processes .
Comparison with Similar Compounds
Methyl 2-(1-aminocyclobutyl)acetate hydrochloride can be compared to similar compounds like:
- Methyl 2-(1-aminocyclopropyl)acetate hydrochloride
- Methyl 2-(1-aminocyclopentyl)acetate hydrochloride
- Methyl 2-(1-aminocyclohexyl)acetate hydrochloride These compounds share similar structural features but differ in the size of the cycloalkyl ring, which can influence their chemical reactivity and biological activity. This compound is unique due to its four-membered cyclobutyl ring, which imparts distinct steric and electronic properties .
Properties
IUPAC Name |
methyl 2-(1-aminocyclobutyl)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-6(9)5-7(8)3-2-4-7;/h2-5,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCCABMECBIPBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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